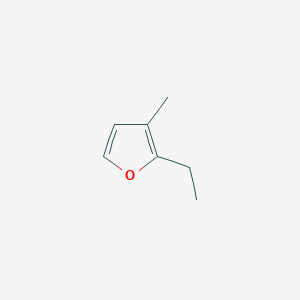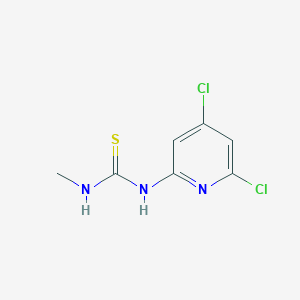
N-(4,6-Dichloropyridin-2-yl)-N'-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with chlorine atoms at the 4 and 6 positions, and a thiourea group attached to the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea typically involves the reaction of 4,6-dichloropyridine with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiourea group can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding amines and carbonyl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: Sulfonyl derivatives.
Reduction Reactions: Corresponding amines.
Aplicaciones Científicas De Investigación
N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4,6-Dichloropyrimidine: A structurally related compound with similar reactivity and applications.
N-(4,6-Dichloropyridin-2-yl)acetamide: Another derivative with potential biological activities.
Comparison: N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. Compared to 4,6-dichloropyrimidine, it may exhibit different reactivity and selectivity in chemical reactions. The presence of the methyl group in N-(4,6-Dichloropyridin-2-yl)acetamide may influence its biological activity and pharmacokinetic properties.
Propiedades
Número CAS |
61014-45-7 |
|---|---|
Fórmula molecular |
C7H7Cl2N3S |
Peso molecular |
236.12 g/mol |
Nombre IUPAC |
1-(4,6-dichloropyridin-2-yl)-3-methylthiourea |
InChI |
InChI=1S/C7H7Cl2N3S/c1-10-7(13)12-6-3-4(8)2-5(9)11-6/h2-3H,1H3,(H2,10,11,12,13) |
Clave InChI |
PFYFIKCXNYWZJD-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)NC1=NC(=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B14599045.png)
![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)
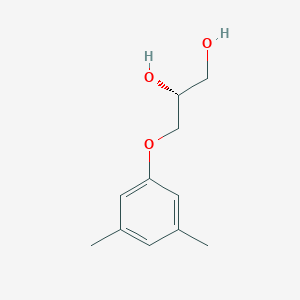

![Ethyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14599069.png)
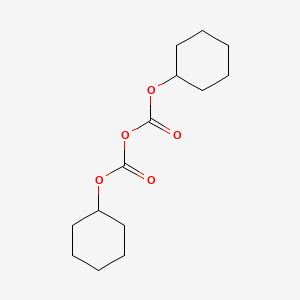
![2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol](/img/structure/B14599077.png)
![4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene](/img/structure/B14599090.png)
![Tricyclo[4.1.0.02,7]hept-4-en-3-one](/img/structure/B14599092.png)
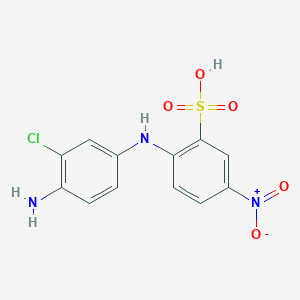
![3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14599119.png)

